ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
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Overview
Description
Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound that features a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Bicyclic Structure Formation: The bicyclic structure is formed through a Diels-Alder reaction involving a suitable diene and dienophile.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Mechanism of Action
The mechanism of action of ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure and functional groups allow it to engage in various molecular interactions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate: Lacks the iodomethyl group, which may affect its reactivity and applications.
Methyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester, potentially influencing its physical and chemical properties.
Uniqueness
Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[21
Biological Activity
Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound characterized by its unique bicyclic structure and functional groups, which suggest potential biological activity relevant in medicinal chemistry. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its implications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C15H21IN2O3, with a molecular weight of approximately 404.24 g/mol. The compound features an iodomethyl group and a pyrazole moiety, contributing to its chemical reactivity and biological potential.
Biological Activity Overview
Preliminary investigations into the biological activity of this compound indicate several promising avenues:
1. Antimicrobial Activity:
- Studies have shown that compounds with similar bicyclic structures exhibit antimicrobial properties. This compound may also possess such properties, warranting further exploration in vitro against various bacterial strains.
2. Anticancer Properties:
- Research on related pyrazole derivatives has indicated potential anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest. The unique structural features of this compound may enhance its efficacy as an anticancer agent.
3. Neuroprotective Effects:
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl 3-(methylpyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane | C15H21IN2O3 | Similar bicyclic structure with different pyrazole substitution |
Ethyl 3-(cyclopropanecarbonitrile)-2-methoxycarbonylbicyclo[2.2.0]hexane | C13H15NO3 | Different substituents but retains bicyclic characteristics |
Ethyl 3-(methylthio)-5-phenyloxazole | C12H13NOS | Contains heterocycles but lacks the bicyclic framework |
Case Studies and Research Findings
Recent studies have focused on the synthesis and validation of various 2-oxabicyclo[2.1.1]hexanes, which include this compound as a potential bioisostere for drug development:
Study Example:
A study published in Angewandte Chemie International Edition explored the synthesis of 2-oxabicyclo[2.1.1]hexanes and their incorporation into drug frameworks, validating their biological activity as effective substitutes for traditional aromatic systems in medicinal chemistry .
Properties
Molecular Formula |
C14H19IN2O3 |
---|---|
Molecular Weight |
390.22 g/mol |
IUPAC Name |
ethyl 3-(1-ethylpyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C14H19IN2O3/c1-3-17-6-10(5-16-17)11-14(12(18)19-4-2)7-13(8-14,9-15)20-11/h5-6,11H,3-4,7-9H2,1-2H3 |
InChI Key |
ZWDBOICQRDEYQU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2C3(CC(C3)(O2)CI)C(=O)OCC |
Origin of Product |
United States |
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